molecular formula C12H22N2O3 B2889431 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 705943-51-7

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2889431
CAS No.: 705943-51-7
M. Wt: 242.319
InChI Key: LZXSOLSCARRDKP-UHFFFAOYSA-N
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Description

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is a chemical compound with the molecular formula C10H18N2O3. It is primarily used in biochemical and proteomics research. This compound is known for its unique structure, which includes a piperazine ring substituted with a sec-butyl group and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid typically involves the reaction of 4-sec-butylpiperazine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring allows for various substitution reactions, where different substituents can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The sec-butyl group and butanoic acid moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-sec-Butylpiperazin-1-yl-acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.

    4-sec-Butylpiperazin-1-yl-oxo-acetic acid: Contains an oxo-acetic acid group.

Uniqueness: 4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(4-butan-2-ylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-10(2)13-6-8-14(9-7-13)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXSOLSCARRDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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